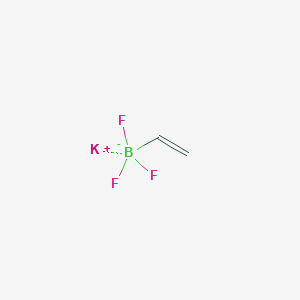

Potassium vinyltrifluoroborate

Descripción general

Descripción

Potassium vinyltrifluoroborate (KCH₂=CHBF₃) is an organoboron reagent widely used in cross-coupling reactions due to its stability and versatility. Synthesized via the reaction of vinyl magnesium bromide with trimethyl borate, followed by treatment with potassium hydrogen difluoride (KHF₂) , it is air-stable and shelf-stable, circumventing the handling challenges of moisture-sensitive boronic acids . Its applications span Suzuki-Miyaura couplings, Heck reactions, and Rh(III)-catalyzed C–H functionalizations, enabling the synthesis of styrenes, chromenes, and bioactive heterocycles .

Métodos De Preparación

La ruta sintética para LX-2931 involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de un anillo de imidazol y la introducción de grupos hidroxilo. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas rutas sintéticas para mejorar el rendimiento y la pureza .

Análisis De Reacciones Químicas

LX-2931 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.

Sustitución: LX-2931 puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

KVTFB is primarily employed in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds. It acts as a coupling partner for aryl halides and other electrophiles.

| Reaction Type | Key Features | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds; compatible with various electrophiles | |

| Buchwald-Hartwig Coupling | Selective coupling with secondary cyclic boron species |

C–H Functionalization

Recent studies have demonstrated KVTFB's effectiveness in Rh(III)-catalyzed C–H functionalization reactions, enabling the synthesis of complex nitrogen-containing heterocycles.

- Case Study : Insertion reactions using KVTFB led to the formation of tetrahydroisoquinolones with high regioselectivity, showcasing its utility in synthesizing biologically relevant compounds .

Trifluoromethylation Reactions

KVTFB has been utilized in iron(II)-catalyzed trifluoromethylation reactions, providing high selectivity for E/Z configurations in vinyl substrates. This application is particularly valuable for introducing trifluoromethyl groups into organic molecules, enhancing their biological activity.

Polymer Chemistry

KVTFB also finds applications in polymer chemistry, where it serves as a monomer for the synthesis of fluorinated polymers. Its incorporation can impart unique properties such as increased thermal stability and chemical resistance.

Development of Functionalized Trifluoroborates

Research has shown that KVTFB can undergo hydroboration followed by cross-coupling to generate functionalized trifluoroborates, which are valuable intermediates in organic synthesis .

Pharmaceutical Synthesis

KVTFB is increasingly used as an intermediate in pharmaceutical synthesis due to its ability to facilitate complex transformations while maintaining functional group integrity .

Mecanismo De Acción

LX-2931 ejerce sus efectos inhibiendo la liasa de esfingosina-1-fosfato, lo que lleva a niveles aumentados de esfingosina-1-fosfato. Esto da como resultado la modulación del tráfico de células inmunitarias y una reducción de la inflamación. Los objetivos moleculares incluyen los receptores de esfingosina-1-fosfato, que juegan un papel crucial en la señalización y función de las células inmunitarias .

Comparación Con Compuestos Similares

Reactivity in Cross-Coupling Reactions

Potassium vinyltrifluoroborate demonstrates superior reactivity compared to other organoboron reagents. For example:

- vs. Potassium trans-Styryltrifluoroborate : In chromene synthesis, this compound yielded lower products (e.g., 60–70%) compared to potassium trans-styryltrifluoroborate (80–90%), suggesting steric or electronic limitations in specific substrates .

- vs. Vinylboronic Acids/Esters : Unlike vinylboronic acids, which require anhydrous conditions, this compound tolerates aqueous reaction media and achieves higher yields in Suzuki-Miyaura couplings (Table 1) .

Table 1. Suzuki-Miyaura Coupling Yields with Aryl Bromides

| Aryl Bromide Substrate | Product Yield (%) | Reference |

|---|---|---|

| 4-Bromoacetophenone | 83 | |

| 4-Bromobenzonitrile | 85 | |

| 4-Bromoanisole | 77 |

Stability and Handling

- vs. Boronic Acids : this compound’s trifluoroborate moiety enhances stability, enabling storage at room temperature without degradation, unlike boronic acids that require inert atmospheres .

- vs. Ethyl Vinyltrifluoroborate : Both reagents show similar efficiency in copper-catalyzed allene synthesis (84–88% yields), but this compound is preferred for its compatibility with polar solvents .

Regioselectivity in C–H Activation

In Rh(III)-catalyzed annulations, this compound exhibits complementary regioselectivity to terminal alkenes. For example, it inserts into benzhydroxamates to form 4-borylated tetrahydroisoquinolones, whereas styrenes favor 5-substituted products. This divergence arises from the polarized C=C bond in the trifluoroborate, which directs insertion at the β-position .

Table 2. Regioselectivity Comparison in Rh(III)-Catalyzed Reactions

| Substrate | Major Product Position | Yield (%) | Reference |

|---|---|---|---|

| This compound | 4-Borylated isoquinolone | 72–85 | |

| Styrene | 5-Substituted isoquinolone | 65–78 |

Functional Group Tolerance

This compound outperforms other trifluoroborates in reactions with electron-deficient aryl bromides.

Advantages

- Chemoselectivity : Couples preferentially with diazonium salts over aryl halides (e.g., iodides/bromides remain intact) .

- Microwave Compatibility : Enables rapid vinylation of sterically hindered substrates (e.g., 3,5-bis(benzyloxy)aryl bromides) in <1 hour .

Limitations

- Lower Yields in Sterically Crowded Systems : Reactions with ortho-substituted aryl bromides yield <60% due to hindered Pd coordination .

- Oxidative Sensitivity : While stable under basic conditions, the trifluoroborate group oxidizes in strongly acidic media, limiting its use in protodeborylation reactions .

Actividad Biológica

Potassium vinyltrifluoroborate (CAS No. 13682-77-4) is a versatile organoboron compound with significant implications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesis, applications, and relevant case studies, highlighting its role in medicinal chemistry and organic transformations.

- Molecular Formula : C₂H₃BF₃K

- Molecular Weight : 133.95 g/mol

- Melting Point : 240-242 °C

- Solubility : Moderately soluble in organic solvents.

This compound serves as a nucleophilic partner in various palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This process allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules.

Key Reaction Mechanism

- Formation of the Palladium Complex : The reaction typically starts with the coordination of this compound to a palladium catalyst.

- Transmetalation : The vinyl group is transferred to the palladium center, forming a new carbon-palladium bond.

- Coupling with Electrophiles : The activated palladium species then couples with aryl or alkenyl electrophiles to yield styrenes or other substituted products.

Medicinal Chemistry

This compound has been utilized in the synthesis of various biologically active compounds, including:

- g-Secretase Inhibitors : These compounds are crucial for developing treatments for Alzheimer's disease.

- Vanilloid Receptor Antagonists : Compounds targeting TRPV1 receptors for pain management.

- Dopamine Receptor Modulators : Important for neuropharmacology and treatment of psychiatric disorders.

Case Study 1: Suzuki-Miyaura Coupling

In a notable study, this compound was employed in the Suzuki-Miyaura coupling with arenediazonium salts to synthesize functionalized styrenes. The reaction conditions were optimized using various palladium sources and bases, yielding moderate to good results across multiple substrates (Table 1) .

| Entry | Aryl Bromide | Coupling Product | % Isolated Yield |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | Styrene Derivative | 79% |

| 2 | p-Bromoanisole | Styrene Derivative | 82% |

| 3 | Acetyl-substituted Bromide | Styrene Derivative | 85% |

Case Study 2: Rhodium-Catalyzed Reactions

Another study demonstrated the efficiency of this compound in Rh(III)-catalyzed C–H bond functionalizations. The compound was shown to undergo regioselective alkenylation with benzamide derivatives, producing tetrahydroisoquinolones under mild conditions .

Safety and Toxicology

While this compound is generally safe when handled properly, it is essential to consider its potential toxicity and environmental impact. It is classified as a hazardous substance; therefore, appropriate safety measures must be taken during its handling and disposal.

Q & A

Basic Research Questions

Q. What are the key advantages of potassium vinyltrifluoroborate over other organoboron reagents in cross-coupling reactions?

this compound exhibits superior air and moisture stability compared to boronic acids and boronate esters, enabling long-term storage without degradation. Its compatibility with oxidative conditions makes it ideal for Suzuki-Miyaura couplings, where it avoids protodeboronation side reactions common in boronic acids. The trifluoroborate group enhances electrophilicity, facilitating efficient transmetallation in Pd-catalyzed reactions .

Q. How can researchers ensure the stability of this compound during storage and handling?

Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen or argon). Use airtight containers to prevent hydrolysis. Always handle with nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact, as the compound is classified for acute toxicity and skin corrosion (GHS Category 1C) .

Q. What are the standard protocols for synthesizing this compound?

The compound is typically prepared via Grignard or lithiation routes:

- Grignard method : React vinylmagnesium bromide with trimethyl borate at −78°C, followed by treatment with KHF₂.

- Ortho-lithiation : Generate the vinyllithium intermediate from vinyl halides, then quench with B(OR)₃ and KHF₂. Yields exceeding 85% are achievable with rigorous exclusion of moisture .

Advanced Research Questions

Q. How does the regioselectivity of this compound in Rh(III)-catalyzed C–H activation differ from terminal alkenes?

In Rh(III)-catalyzed annulations with benzohydroxamates, this compound exhibits complementary regioselectivity compared to terminal alkenes. For example, it favors 4-borylated isoquinolones, whereas terminal alkenes typically yield 3-substituted products. This divergence arises from the electronic effects of the trifluoroborate group, which modulate migratory insertion pathways .

Q. What mechanistic insights explain stereochemical inversions during the preparation of this compound salts?

Radical-mediated pathways can promote stereoinversion in vinylic intermediates. For example, homolytic cleavage of Te–C bonds in vinylic tellurides generates radical species that lead to Z/E isomerization. Radical traps (e.g., TEMPO) or low-temperature conditions mitigate this issue .

Q. Why does this compound show low reactivity in Suzuki-Miyaura couplings with secondary alkyl electrophiles?

The trifluoroborate group’s strong electron-withdrawing effect reduces nucleophilicity at the β-carbon, hindering transmetallation with Pd catalysts optimized for aryl/heteroaryl substrates. To overcome this, use PdCl₂(dtbpf) with CsF as an additive, which enhances oxidative addition and stabilizes the Pd intermediate .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions with heteroaryl bromides?

Discrepancies often arise from electronic and steric effects of heteroaryl groups. For example:

- Electron-deficient heteroarenes (e.g., pyridine bromides): Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 80°C for yields >75%.

- Bulky substrates (e.g., 2-bromothiophene): Switch to XPhos ligand and increase reaction time to 24 hours. Systematic screening of ligands and solvents is critical .

Q. Methodological Considerations

Q. What are the best practices for analyzing cross-coupling reaction outcomes with this compound?

- TLC monitoring : Use hexane/ethyl acetate (4:1) with UV visualization.

- Quantitative NMR : Employ ¹⁹F NMR to track trifluoroborate consumption (δ = −135 to −145 ppm).

- GC-MS : Identify volatile byproducts (e.g., protodeboronated alkenes).

- Isolation : Purify via silica gel chromatography or recrystallization from EtOH/H₂O .

Q. How can researchers optimize reaction conditions for challenging substrates in Rh-catalyzed annulations?

- Solvent : Use 1,2-dichloroethane for improved solubility of aromatic substrates.

- Temperature : Lower temperatures (40°C) favor regioselectivity but require longer reaction times (24–48 hours).

- Additives : AgSbF₆ (10 mol%) accelerates C–H activation by abstracting acetate ligands from the Rh catalyst .

Propiedades

IUPAC Name |

potassium;ethenyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUMGICZWDOJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635557 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-77-4 | |

| Record name | Potassium ethenyl(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium vinyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.